molecular formula C16H13BrN2OS B215493 1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether

1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether

Cat. No. B215493
M. Wt: 361.3 g/mol
InChI Key: GUSQIOTZGGAQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPNSE and is a potent inhibitor of protein tyrosine phosphatases (PTPs).

Scientific Research Applications

BPNSE has been extensively studied for its potential applications in various fields of scientific research. One of its significant applications is in the field of cancer research. BPNSE has been shown to inhibit the growth of cancer cells by targeting PTPs, which play a crucial role in cancer cell proliferation and survival. BPNSE has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activity of PTPs involved in the regulation of the immune system.

Mechanism of Action

BPNSE acts as a potent inhibitor of PTPs by binding to the active site of the enzyme. PTPs are responsible for the dephosphorylation of proteins, which plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of PTPs, BPNSE disrupts the signaling pathways that are essential for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BPNSE has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BPNSE inhibits the activity of PTPs in a dose-dependent manner. BPNSE has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death. In vivo studies have demonstrated that BPNSE inhibits tumor growth in animal models, further supporting its potential applications in cancer research.

Advantages and Limitations for Lab Experiments

One of the significant advantages of BPNSE is its specificity towards PTPs, which makes it a potent inhibitor of these enzymes. BPNSE has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of BPNSE is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

For the research of BPNSE include the development of more potent and selective inhibitors of PTPs and investigation of its potential applications in other fields.

Synthesis Methods

The synthesis of BPNSE involves the reaction of 1-bromo-2-naphthol with 2-(2-pyrimidinylthio)ethanol in the presence of a base. The reaction yields BPNSE as a white solid, which can be further purified by recrystallization.

properties

Product Name

1-Bromo-2-naphthyl 2-(2-pyrimidinylsulfanyl)ethyl ether

Molecular Formula

C16H13BrN2OS

Molecular Weight

361.3 g/mol

IUPAC Name

2-[2-(1-bromonaphthalen-2-yl)oxyethylsulfanyl]pyrimidine

InChI

InChI=1S/C16H13BrN2OS/c17-15-13-5-2-1-4-12(13)6-7-14(15)20-10-11-21-16-18-8-3-9-19-16/h1-9H,10-11H2

InChI Key

GUSQIOTZGGAQPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCCSC3=NC=CC=N3

Origin of Product

United States

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